molecular formula C6H6BrNS B1529190 5-Bromo-4-methylpyridine-2-thiol CAS No. 1403579-62-3

5-Bromo-4-methylpyridine-2-thiol

Cat. No.: B1529190
CAS No.: 1403579-62-3
M. Wt: 204.09 g/mol
InChI Key: RMCYXAWMSNCDAM-UHFFFAOYSA-N
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Description

“5-Bromo-4-methylpyridine-2-thiol” is a chemical compound with the molecular weight of 204.09 . It is used as a pharmaceutical intermediate and serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H6BrNS/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) .

Scientific Research Applications

Efficient Synthesis and Biological Activities

A study by Ahmad et al. (2017) demonstrates the use of a palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a closely related compound. This process yields compounds with potential as chiral dopants for liquid crystals and shows significant biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential in medical and biochemical applications Ahmad et al., 2017.

Physicochemical Properties and Antibacterial Activity

Research into the alkylation of triazole-thiol derivatives, which share structural similarities with 5-Bromo-4-methylpyridine-2-thiol, has led to the synthesis of compounds with high yields and promising antibacterial properties. These compounds show comparable or superior activity to kanamycin against a range of microorganisms, suggesting their potential in developing new antibacterial agents [Source not specified].

Fluorescent Probes for Biological Applications

Chao et al. (2019) developed a fluorescent probe based on the pyrene ring for detecting cysteine (Cys), demonstrating the utility of bromopyridine derivatives in creating sensitive and selective sensors for biological molecules. This application is crucial for biological and medical research, especially in studying cellular processes and disease diagnostics Chao et al., 2019.

(Bio)degradable Polymeric Materials

Tsarevsky and Matyjaszewski (2005) explored combining atom transfer radical polymerization and disulfide/thiol redox chemistry to create well-defined degradable polymeric materials. This innovative approach leverages the unique reactivity of thiol groups for designing polymers with potential applications in environmental sustainability and medical devices Tsarevsky and Matyjaszewski, 2005.

Corrosion Inhibition

A comparative study of pyrazine derivatives, including those with thiol groups, utilized density functional theory and molecular dynamics simulation to assess their potential as corrosion inhibitors. This research highlights the significance of sulfur-containing organic compounds in protecting metal surfaces, crucial for industrial applications Saha et al., 2016.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The targets in this case are the carbon atoms that are to be coupled .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-4-methylpyridine-2-thiol may act as a boron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures and functions.

Pharmacokinetics

The molecular weight of the compound is 20409 , which could influence its pharmacokinetic properties. Compounds with lower molecular weights are generally more likely to be absorbed and distributed throughout the body.

Result of Action

As a potential reagent in the suzuki–miyaura cross-coupling reaction , it can contribute to the formation of new carbon–carbon bonds . This can result in the synthesis of new organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and pH, can also affect the reaction’s progress and the yield of the product . Furthermore, the compound’s stability could be affected by factors such as light, heat, and moisture.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methylpyridine-2-thiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a nucleophile

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes, leading to changes in cellular functions . For example, its interaction with specific proteins can alter gene expression patterns, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and health. The study of these metabolic pathways is essential for understanding the broader implications of using this compound in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for determining the bioavailability and efficacy of this compound in various research applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications

Properties

IUPAC Name

5-bromo-4-methyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCYXAWMSNCDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403579-62-3
Record name 5-bromo-4-methylpyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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